Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid
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Overview
Description
Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a trifluoroacetate moiety makes it a versatile intermediate for further chemical transformations.
Mechanism of Action
The target of action is typically a specific molecule or protein in the body that the drug interacts with. This could be a receptor, an enzyme, or a transporter protein .
Biochemical pathways refer to the series of chemical reactions that take place within a cell. A drug can affect these pathways by interacting with its target, leading to downstream effects .
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. These properties can greatly impact the drug’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
The result of action refers to the molecular and cellular effects of the drug’s action. This could involve changes in cell function, gene expression, or signal transduction .
The action environment refers to how environmental factors can influence the drug’s action, efficacy, and stability. This could include factors like temperature, pH, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the cycloaddition reaction of suitable precursors followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and choice of solvents, are fine-tuned to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the ester group results in alcohols. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound can be utilized in the production of advanced materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate
- 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Uniqueness
Compared to similar compounds, Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules and advanced materials .
Properties
IUPAC Name |
methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.C2HF3O2/c1-10-5(9)7-2-6(8,3-7)4-11-7;3-2(4,5)1(6)7/h2-4,8H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZKJOEMQQAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(CO2)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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